molecular formula C16H18N2O3 B3174745 N-(5-Amino-2-methoxyphenyl)-2-phenoxypropanamide CAS No. 954257-89-7

N-(5-Amino-2-methoxyphenyl)-2-phenoxypropanamide

Cat. No. B3174745
CAS RN: 954257-89-7
M. Wt: 286.33 g/mol
InChI Key: LBHVTPPEZPVNDM-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-phenoxypropanamide, commonly referred to as 5-AM2P, is a synthetic compound that has recently gained attention in the scientific community. It is a small molecule that has a wide range of potential applications in the areas of medicinal chemistry, biochemistry, and pharmacology. 5-AM2P has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

N-(5-Amino-2-methoxyphenyl)-2-phenoxypropanamide and its derivatives are frequently synthesized and characterized within the scope of medicinal chemistry to explore their potential biological activities. For example, compounds with a similar structure have been synthesized and tested for their cytotoxic activity against various cancer cell lines, indicating their potential use in cancer therapy (Hassan, Hafez, & Osman, 2014). Additionally, derivatives of this compound have been evaluated for their gastroprokinetic activity, which suggests potential applications in treating gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Antimicrobial and Antifungal Potential

Derivatives of this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. This highlights their potential as templates for the development of new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Role in Antioxidant Studies

Investigations into compounds with similar frameworks have demonstrated their antioxidant capabilities. These studies provide a foundation for using such compounds in oxidative stress-related conditions (Choudhary, Begum, Abbaskhan, Musharraf, Ejaz, & Atta-ur-rahman, 2008).

Applications in Analgesic and Anti-inflammatory Agents

Research into related compounds has shown potential analgesic and anti-inflammatory effects, suggesting their utility in pain and inflammation management (Chhabria, Bhatt, Raval, & Oza, 2007).

Environmental and Industrial Applications

Some derivatives have been explored for their selectivity in sorption processes, indicating potential environmental applications in water treatment and purification technologies (Qiu, Zhang, Liu, Koros, Sun, & Deng, 2010).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(21-13-6-4-3-5-7-13)16(19)18-14-10-12(17)8-9-15(14)20-2/h3-11H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHVTPPEZPVNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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